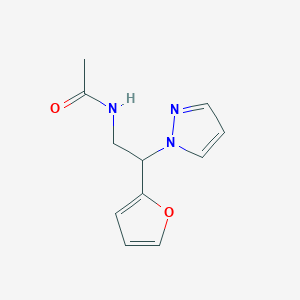

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-9(15)12-8-10(11-4-2-7-16-11)14-6-3-5-13-14/h2-7,10H,8H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPBJJSEVXBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide can be achieved through a multi-step process:

Formation of the furan-2-yl ethyl intermediate: This can be synthesized by reacting furan-2-carbaldehyde with an appropriate ethylating agent under basic conditions.

Formation of the pyrazol-1-yl ethyl intermediate: This involves the reaction of 1H-pyrazole with an ethylating agent.

Coupling of intermediates: The furan-2-yl ethyl intermediate and the pyrazol-1-yl ethyl intermediate are coupled under acidic or basic conditions to form the desired compound.

Acetylation: The final step involves acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings could interact with the active sites of enzymes, while the acetamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

N-(2-(furan-2-yl)ethyl)acetamide: Lacks the pyrazole ring, which may result in different biological activity.

N-(2-(1H-pyrazol-1-yl)ethyl)acetamide: Lacks the furan ring, which may affect its chemical reactivity and biological properties.

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group, which could influence its solubility and interaction with biological targets.

Uniqueness: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both furan and pyrazole rings, which can confer distinct chemical reactivity and biological activity. The combination of these rings with the acetamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure comprising a furan ring, a pyrazole moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 258.28 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. For instance, studies suggest that compounds with similar structures often exhibit anti-inflammatory and anticancer properties through inhibition of key signaling pathways such as those involving cyclooxygenase (COX) and various kinases .

Biological Activities

Research has indicated that this compound may possess the following biological activities:

1. Anticancer Activity:

- The compound has shown promising results against various cancer cell lines. For example, it demonstrated significant cytotoxicity in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

2. Anti-inflammatory Effects:

- Similar pyrazole derivatives are known for their anti-inflammatory properties, potentially through the inhibition of COX enzymes and modulation of inflammatory cytokines .

3. Antimicrobial Properties:

- Preliminary studies have suggested that compounds related to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable derivatives:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Compound A | Contains a phenyl group | Anticancer (MCF7) | 3.79 µM |

| Compound B | Includes a thiophene ring | Anti-inflammatory | 25 nM |

| Compound C | Furan and pyrazole moieties | Antimicrobial | Variable |

These comparisons highlight the diversity within this class of molecules while emphasizing the unique combination of functionalities present in this compound.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant growth inhibition, particularly in lung and breast cancer cells, suggesting its viability as a lead compound for further development .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of similar compounds demonstrated that modifications to the acetamide group could enhance anti-inflammatory activity by reducing pro-inflammatory cytokine release in vitro .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, such as:

- Step 1: Formation of the pyrazole-furan hybrid core via nucleophilic substitution or cyclization reactions.

- Step 2: Introduction of the acetamide group through coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

- Step 3: Purification via column chromatography or recrystallization.

Key Parameters for Optimization:

- Temperature: Elevated temperatures (~80–100°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while aqueous/organic biphasic systems facilitate click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

- Catalysts: Copper(I) iodide or diacetate accelerates cycloaddition reactions, critical for heterocyclic ring formation .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Identifies proton environments (e.g., furan C–H protons at δ 6.2–7.4 ppm) and confirms amide bond formation (NH resonance at δ 8.0–10.0 ppm). Spin-spin coupling in pyrazole rings (e.g., J = 2.1 Hz for adjacent protons) helps assign substitution patterns .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex heterocycles.

High-Performance Liquid Chromatography (HPLC):

- Quantifies purity (>95% typically required for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

Infrared (IR) Spectroscopy:

- Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, C–N stretch at ~1300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values) for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent controls (DMSO concentration ≤0.1%).

- Compound Stability: Hydrolysis or oxidation under assay conditions (e.g., pH-dependent degradation).

Resolution Strategies:

- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

- Metabolic Profiling: Use LC-MS to monitor compound stability in biological matrices .

- Positive Controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate experimental conditions .

Advanced: What computational approaches predict binding interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking:

- Software (AutoDock Vina, Schrödinger) models interactions with kinases or GPCRs. Pyrazole and furan moieties often occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds .

Molecular Dynamics (MD) Simulations:

- Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories). Solvation models (TIP3P) improve accuracy for aqueous environments .

QSAR Modeling:

- Correlates substituent effects (e.g., electron-withdrawing groups on furan) with activity. Descriptors like logP and polar surface area predict bioavailability .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for this compound?

Methodological Answer:

Solubility Enhancement:

- Derivatization: Introduce polar groups (e.g., –OH, –SO3H) on the pyrazole ring. Evidence shows morpholine-substituted analogs improve aqueous solubility by 3-fold .

- Prodrug Strategies: Mask the acetamide as a phosphate ester for increased intestinal absorption .

Metabolic Stability:

- In Vitro CYP450 Assays: Identify metabolic hotspots (e.g., furan ring oxidation). Fluorine substitution at para positions reduces CYP3A4-mediated degradation .

- Microsomal Incubations: Measure half-life (t1/2) in liver microsomes; values >30 min indicate favorable stability .

Table 1: Structural Analogues and Reported Activities

| Compound Class | Key Modifications | Biological Activity (Example) | Reference |

|---|---|---|---|

| Pyrazole-furan-acetamide | Methoxy substitution on phenyl | Anticancer (IC50 = 12 µM, HeLa) | |

| Thiadiazole-linked derivatives | Naphthalene-thiadiazole core | Antimicrobial (MIC = 8 µg/mL, E. coli) | |

| Morpholine-substituted analogs | Morpholine at pyridazine position | Improved solubility (logP = 1.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.